4-Methyl-3-(trifluoromethyl)benzyl bromide chemical properties
4-Methyl-3-(trifluoromethyl)benzyl bromide chemical properties
An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide: Properties, Reactivity, and Synthetic Applications
Executive Summary
This guide provides a comprehensive technical overview of 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6), a specialized benzylic halide of significant interest in medicinal chemistry and drug development. The document elucidates the compound's core chemical and physical properties, analyzes its reactivity from a mechanistic standpoint, and presents practical, field-proven protocols for its synthesis and application. The strategic incorporation of both a methyl and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic bromide and makes it a valuable building block for introducing specifically functionalized moieties into complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent's unique characteristics in their work.
Introduction: The Strategic Importance of Fluorinated Benzyl Halides
The deliberate introduction of fluorine-containing groups into organic molecules is a cornerstone of modern pharmaceutical design.[1][2] This strategy is employed to fine-tune a molecule's biological and physicochemical profile, often leading to significant improvements in therapeutic efficacy.
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties.[3] Its high electronegativity and lipophilicity can profoundly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity with biological targets, and increase bioavailability.[3][4] Consequently, a substantial number of modern pharmaceuticals incorporate the -CF3 moiety to achieve a superior therapeutic index.[4][5]
Benzylic Halides as Versatile Synthetic Intermediates
Benzylic halides are highly valued building blocks in organic synthesis.[1] The carbon-halogen bond at the benzylic position is readily cleaved in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the resulting carbocation intermediate (in an SN1 pathway) or the transition state (in an SN2 pathway) through resonance, making them versatile precursors for a wide range of more complex molecules.[1][6]
The Unique Profile of 4-Methyl-3-(trifluoromethyl)benzyl bromide
4-Methyl-3-(trifluoromethyl)benzyl bromide combines the synthetic utility of a benzylic bromide with the advantageous properties of a trifluoromethyl group. The specific substitution pattern—an electron-donating methyl group para to the benzylic carbon and a potent electron-withdrawing trifluoromethyl group meta to it—creates a distinct electronic and steric environment. This arrangement influences the reagent's reactivity and makes it an ideal intermediate for synthesizing novel compounds where this specific substitution is required for targeted biological activity.
Core Chemical and Physical Properties
Identification and Structure
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Systematic Name: 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
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Synonyms: 5-(Bromomethyl)-2-methylbenzotrifluoride[7]
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CAS Number: 261952-19-6[7]
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Molecular Formula: C₉H₈BrF₃[7]
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Molecular Weight: 253.06 g/mol [7]
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InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N[7]
Physicochemical Data
The key physical and chemical properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide are summarized in the table below. This data is critical for planning experiments, ensuring safe handling, and selecting appropriate solvents and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [7] |
| Molecular Weight | 253.06 g/mol | [7] |
| Storage Temperature | Ambient Temperature | [7] |
Note: Extensive, publicly available data such as melting point, boiling point, and density for this specific isomer is limited. Researchers should perform their own characterization or consult supplier-specific documentation.
Reactivity and Mechanistic Considerations
The Electrophilic Nature of the Benzylic Carbon
The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which polarizes the C-Br bond. This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions (Sₙ1/Sₙ2 Pathways)
As a primary benzylic halide, 4-Methyl-3-(trifluoromethyl)benzyl bromide can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
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Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles in polar aprotic solvents (e.g., Acetone, DMF). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
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Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate. The resonance stabilization provided by the benzene ring makes the formation of the primary benzylic carbocation feasible, a situation not typically seen with simple primary alkyl halides.[6]
Step-by-Step Laboratory Protocol for Synthesis
This protocol is a self-validating system for the synthesis described above.
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Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-2-(trifluoromethyl)benzene (1.0 eq).
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).
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Solvent: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.5 M).
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Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. Expertise Note: The reaction mixture will turn from a clear/colorless solution to a yellowish/orange hue, and the solid succinimide byproduct will precipitate out as a less dense solid.
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Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath to ensure complete precipitation of the succinimide byproduct.
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Filtration: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
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Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product (typically an oil or low-melting solid) can be purified by recrystallization from a suitable solvent like hexanes or by flash column chromatography on silica gel.
Applications in Research and Development
A Key Building Block for Novel Pharmaceutical Scaffolds
The primary application of this reagent is as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new drug candidates. [1]Its structure allows for the strategic introduction of the 4-methyl-3-(trifluoromethyl)phenylmethyl moiety, which can serve as a key pharmacophore or as a structural element to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
Example Application: Synthesis of a Benzyl Ether
A common and fundamental application is in the Williamson ether synthesis to couple the benzyl group to an alcohol or phenol.
Reaction Scheme: R-OH + 4-Methyl-3-(trifluoromethyl)benzyl bromide → R-O-CH₂-(C₆H₃)-CH₃-CF₃
Protocol:
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Base Treatment: In a flask, dissolve the alcohol (R-OH, 1.0 eq) in a polar aprotic solvent like DMF or THF.
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Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 30 minutes to form the alkoxide. Trustworthiness Note: The evolution of hydrogen gas is a clear indicator of successful alkoxide formation.
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Alkylation: Add a solution of 4-Methyl-3-(trifluoromethyl)benzyl bromide (1.1 eq) in the same solvent dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.
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Quench & Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
Safety, Handling, and Storage
Hazard Identification
This compound is a corrosive and hazardous substance that requires careful handling. [7]
| Hazard Type | GHS Information | Source |
|---|---|---|
| Pictogram | GHS05 (Corrosion) | [7] |
| Signal Word | Danger | [7] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [7] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][8]|
Recommended Handling Procedures
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Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. [8]Eyewash stations and safety showers must be readily accessible. [8]* Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a face shield. A flame-retardant lab coat is also recommended. [8]* Handling: Avoid all direct contact with skin and eyes. Do not ingest. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. [8][9]
Storage and Stability
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Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]The recommended storage temperature is ambient. [7]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.
Conclusion
4-Methyl-3-(trifluoromethyl)benzyl bromide is a highly valuable and reactive intermediate for advanced organic synthesis. Its unique substitution pattern provides a strategic tool for medicinal chemists aiming to incorporate the beneficial properties of the trifluoromethyl group into novel molecular frameworks. A thorough understanding of its reactivity, particularly its propensity for nucleophilic substitution, and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely functionalized building blocks will continue to increase.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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Hitec-Zang GmbH. (2020, November 9). Grignard Reagent Formation - From the Lab to Industry (English). YouTube. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). YouTube. Retrieved from [Link]
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Angene. (n.d.). 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. NIST WebBook. Retrieved from [Link]
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Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
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Zhu, Z., et al. (2025). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. ResearchGate. Retrieved from [Link]
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UCL Discovery. (n.d.). Mechanisms of nucleophilic substitution. Retrieved from [Link]
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ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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